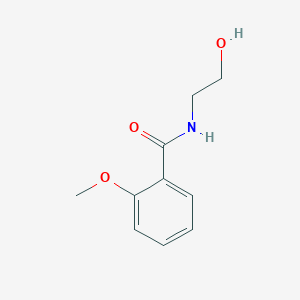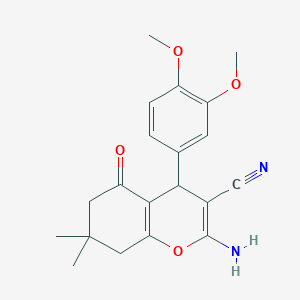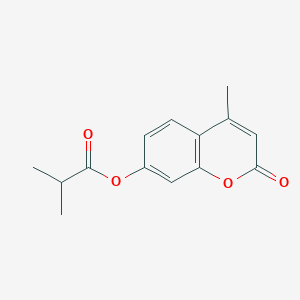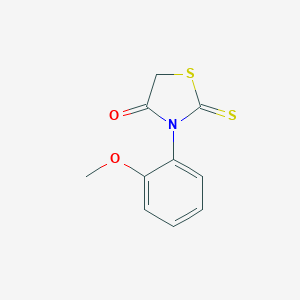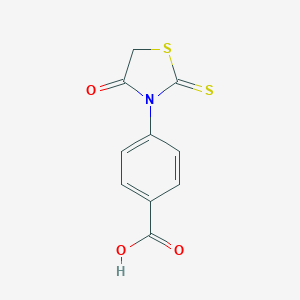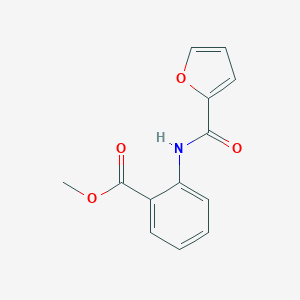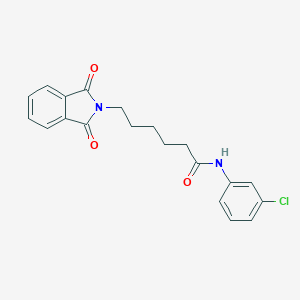![molecular formula C18H16BrNO6 B188290 Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate CAS No. 6158-89-0](/img/structure/B188290.png)
Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate, also known as BDP, is a chemical compound used in scientific research. It is a member of the benzene dicarboxylate family and is used in various studies due to its unique properties and mechanism of action.
Mecanismo De Acción
Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate works by inhibiting the activity of certain enzymes and receptors, including phosphodiesterase-4 (PDE4) and cyclic adenosine monophosphate (cAMP). This inhibition leads to decreased inflammation and cell proliferation, making it a potential treatment option for various diseases.
Efectos Bioquímicos Y Fisiológicos
Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate has been shown to have anti-inflammatory and anti-cancer effects in various studies. It has also been studied for its potential use in treating asthma and chronic obstructive pulmonary disease (COPD) due to its ability to inhibit PDE4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate in lab experiments is its ability to inhibit specific enzymes and receptors, allowing for targeted research. However, limitations include the potential for toxicity and the need for further research to fully understand its effects.
Direcciones Futuras
There are several future directions for Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate research, including its potential use in treating other diseases such as diabetes and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, research on the toxicity and safety of Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate is needed to ensure its potential use in humans.
Métodos De Síntesis
Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate can be synthesized through a multi-step process involving the reaction of 3-bromophenol with ethyl 2-bromoacetate to form 2-(3-bromophenoxy)acetic acid. This intermediate is then reacted with dimethylamine and 1,4-benzenedicarboxylic acid to produce Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate.
Aplicaciones Científicas De Investigación
Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes and receptors. It has been studied for its potential use in treating cancer, inflammation, and other diseases.
Propiedades
Número CAS |
6158-89-0 |
|---|---|
Nombre del producto |
Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate |
Fórmula molecular |
C18H16BrNO6 |
Peso molecular |
422.2 g/mol |
Nombre IUPAC |
dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H16BrNO6/c1-24-17(22)11-6-7-14(18(23)25-2)15(8-11)20-16(21)10-26-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H,20,21) |
Clave InChI |
JPGWZDILEHZEFQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC(=CC=C2)Br |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
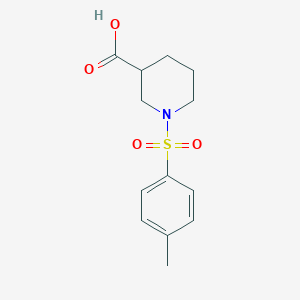
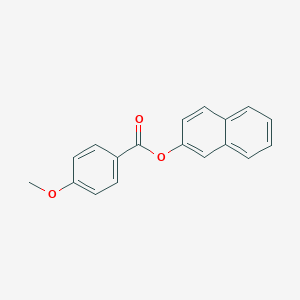
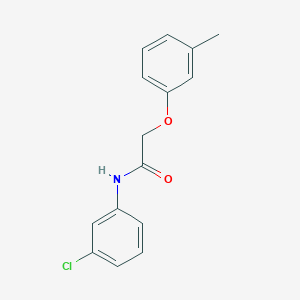
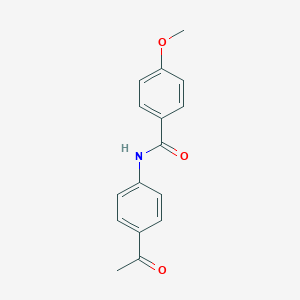
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
